(3aR,7aR)-Octahydrofuro[3,2-b]pyridine
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Overview
Description
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furan derivative and a pyridine derivative, which undergo a cyclization reaction in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.
Substitution: Halogenating agents, nucleophiles; conditionsvarying temperatures and solvents depending on the specific substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,7aR)-Octahydrofuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Furan: A five-membered aromatic ring containing one oxygen atom.
Pyrrolo[3,2-b]pyridine: A related compound with a fused pyridine and pyrrole ring system.
Uniqueness
(3aR,7aR)-Octahydrofuro[3,2-b]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C7H13NO |
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Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-7-6(8-4-1)3-5-9-7/h6-8H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
GZJVTAUEKSQLNO-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCO2)NC1 |
Canonical SMILES |
C1CC2C(CCO2)NC1 |
Origin of Product |
United States |
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